(1R,2r)-2-allylcyclopropanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1R,2R)-2-prop-2-enylcyclopropan-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-5-4-6(5)7/h2,5-7H,1,3-4H2/t5-,6-/m1/s1 |
InChI Key |
JIUGKYNWHBZURG-PHDIDXHHSA-N |
Isomeric SMILES |
C=CC[C@@H]1C[C@H]1O |
Canonical SMILES |
C=CCC1CC1O |
Origin of Product |
United States |
Synthetic Methodologies for Chiral Allylcyclopropanols
Strategies for Enantioselective Synthesis
Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule. sigmaaldrich.com Two predominant strategies in this field are the use of the chiral pool and the application of chiral auxiliaries. These methods leverage existing sources of chirality to direct the formation of new stereocenters.
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules as starting materials. mdpi.comresearchgate.net This approach is attractive because the initial stereocenters are already established, providing a foundation upon which the target molecule can be built. mdpi.com Common sources for the chiral pool include amino acids, terpenes, and carbohydrates. mdpi.com
In substrate-controlled asymmetric induction, the inherent chirality of the starting material dictates the stereochemical outcome of subsequent reactions. mdpi.comnih.gov The existing stereocenter(s) in the substrate create a chiral environment that influences the approach of reagents, leading to the preferential formation of one diastereomer over another. nih.govnih.gov
The synthesis of chiral allylcyclopropanols can be influenced by the stereochemistry of the starting allylic alcohol. The hydroxyl group, in particular, can direct the cyclopropanating reagent to a specific face of the double bond. nih.gov This directing effect is a key principle in reactions like the Simmons-Smith cyclopropanation. Although often discussed in the context of diastereoselectivity where the substrate itself directs the reaction, it forms the basis of many stereocontrolled syntheses. stackexchange.comechemi.com When a chiral allylic alcohol is used, this substrate control can be exploited to generate specific stereoisomers of the resulting cyclopropanol (B106826). nih.gov
Table 1: Examples of Substrate-Controlled Reactions This table is illustrative and provides examples of the principle of substrate control.
| Starting Material Class | Reaction Type | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Chiral Allylic Alcohols | Directed Cyclopropanation | The existing hydroxyl group directs the reagent to one face of the alkene. | Formation of a specific diastereomer of the cyclopropyl-methanol. |
| α-Amino Acid Derivatives | Asymmetric Cyclization | The stereocenter of the amino acid directs the formation of a new chiral center in a ring structure. researchgate.net | High diastereoselectivity in the formation of cyclic products. mdpi.com |
This strategy involves the chemical modification of abundant natural products to arrive at the desired chiral target. youtube.com Terpenes, such as citronellol, limonene, and pulegone, are common starting points for the synthesis of complex molecules due to their inherent chirality and functional groups that are amenable to transformation. nih.gov
For example, a synthesis might begin with a chiral terpene that already contains a structural fragment resembling the target allylcyclopropanol. A series of chemical steps would then be used to modify the carbon skeleton and introduce the necessary functional groups, all while retaining the original chirality. This method leverages the vast diversity of the "chiral pool" provided by nature. mdpi.comnih.gov
Chiral Auxiliary Strategies
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comwikipedia.org This approach is highly versatile because a single auxiliary can be used to synthesize a wide variety of chiral compounds. williams.edu
In this approach, the chiral auxiliary attached to the substrate directs the cyclopropanating reagent. A classic example is the Simmons-Smith cyclopropanation of allylic alcohols, where the hydroxyl group coordinates to the zinc reagent, directing the methylene (B1212753) transfer to the syn face of the molecule. stackexchange.comechemi.com While the hydroxyl group is part of the substrate, when a chiral alcohol is used as an auxiliary attached to an alkene, this same principle of directed reactivity applies.
More sophisticated auxiliaries, such as oxazolidinones popularized by David Evans, are widely used. tcichemicals.com An unsaturated acyl-oxazolidinone, for instance, can undergo cyclopropanation where the bulky auxiliary blocks one face of the double bond, forcing the reagent to approach from the opposite, less hindered face. This results in the formation of the cyclopropane (B1198618) ring with a high degree of stereocontrol. rsc.org The effectiveness of the auxiliary is determined by its ability to create a significant energetic difference between the transition states leading to the different possible diastereomers.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Substrate Attachment | Controlled Reaction Type |
|---|---|---|
| Evans Oxazolidinones | Acyl group (forming an imide) | Aldol (B89426), Alkylation, Cyclopropanation nih.gov |
| Camphorsultam | Acyl group (forming a sulfonamide) wikipedia.org | Diels-Alder, Conjugate Addition |
| Pseudoephedrine | Carboxylic acid (forming an amide) wikipedia.org | Alkylation of enolates wikipedia.org |
A critical step in any chiral auxiliary-based synthesis is the removal of the auxiliary group without affecting the newly formed stereocenter. wikipedia.orgwilliams.edu The conditions for cleavage must be chosen carefully to avoid racemization or other unwanted side reactions. For oxazolidinone auxiliaries, cleavage is often achieved by hydrolysis (acidic or basic) to yield the carboxylic acid, reduction to the alcohol, or conversion to other derivatives like Weinreb amides. williams.edutcichemicals.com
A significant advantage of the auxiliary approach is that the products of the stereoselective reaction are diastereomers. williams.edu Diastereomers have different physical properties, which often allows for their separation by standard techniques like chromatography. This means that even if the stereocontrol of the reaction is not perfect, it is often possible to separate the desired diastereomer before cleaving the auxiliary, ultimately leading to a product with very high enantiomeric purity. williams.edu After cleavage, the chiral auxiliary can be recovered and reused, making the process more cost-effective and sustainable. wikipedia.org
Asymmetric Catalytic Synthesis
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules, including substituted cyclopropanols. By employing chiral catalysts, chemists can create specific stereoisomers from prochiral starting materials, which is essential for applications in pharmaceuticals and materials science. organic-chemistry.org These methods are often more efficient than classical resolutions or the use of stoichiometric chiral auxiliaries.
Metal-Catalyzed Asymmetric Cyclopropanation
Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, offering diverse and efficient pathways for the construction of complex molecular architectures like cyclopropanes. acs.org Catalysts based on copper, titanium, rhodium, ruthenium, and iridium have been developed for the asymmetric synthesis of cyclopropanols, each with unique mechanisms and substrate scopes.
The copper-catalyzed carbometallation of cyclopropenes has emerged as a robust method for creating polysubstituted cyclopropanes with high levels of stereocontrol. acs.org This strategy involves the addition of an organometallic reagent across the double bond of a cyclopropene (B1174273), generating a cyclopropyl-metal intermediate that can be trapped with an electrophile. acs.orgnih.gov The use of chiral ligands on the copper catalyst allows for the enantioselective synthesis of these structures. acs.org
In this approach, an organocopper reagent adds to a cyclopropene, forming a stable cyclopropyl (B3062369) copper intermediate. nih.gov This intermediate maintains its configuration and can be functionalized with high retention of stereochemistry. acs.org For the synthesis of a compound like (1R,2r)-2-allylcyclopropanol, the methodology could involve the carbocupration of a suitably substituted cyclopropene followed by trapping with an oxygen source. The regio- and diastereoselectivity of the addition can often be controlled by directing groups, such as a carbinol function on the starting cyclopropene. nih.gov The enantioselectivity is governed by the chiral ligand complexed to the copper catalyst. researchgate.net
Table 1: Representative Copper-Catalyzed Carbozincation of a Cyclopropene
| Catalyst System | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| CuCN·2LiCl / (R)-DTBM-Segphos | 3,3-disubstituted cyclopropenes, Diorganozinc reagents | Polysubstituted cyclopropylzinc reagents | High | High |
Data derived from studies on the copper-catalyzed carbozincation of cyclopropenes, which generates versatile cyclopropylzinc intermediates. acs.orgresearchgate.net
The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgthieme-connect.com The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgwikipedia.org This intermediate then reacts with the ester in a twofold alkylation process to generate the cyclopropanol product. organic-chemistry.org
The generally accepted mechanism involves the reaction of two equivalents of a Grignard reagent (like ethylmagnesium bromide) with a titanium(IV) alkoxide to form a dialkyltitanium compound. organic-chemistry.org This species undergoes elimination to form a titanacyclopropane. wikipedia.org The titanacyclopropane acts as a 1,2-dicarbanion equivalent, reacting with the ester to ultimately form the titanium salt of the cyclopropanol, which is then hydrolyzed to the final product. wikipedia.orgthieme-connect.com Asymmetric versions of the Kulinkovich reaction have been developed, typically employing chiral ligands such as TADDOL to induce enantioselectivity. wikipedia.org While the original reaction produces 1-substituted cyclopropanols, variants have expanded its scope to more complex and substituted products. organic-chemistry.orgacsgcipr.org
Table 2: Titanium-Catalyzed Kulinkovich Reaction
| Catalyst | Reagents | Substrate | Product Type | Yield (%) |
|---|---|---|---|---|
| Ti(Oi-Pr)₄ (5–10 mol%) | EtMgBr (2.0 equiv) | Methyl Alkanecarboxylates | 1-Substituted Cyclopropanols | 76-94 |
Data represents typical yields for the formation of 1-substituted cyclopropanols from various methyl alkanecarboxylates. thieme-connect.com
Rhodium and ruthenium complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.gov These reactions proceed via the formation of a metal-carbene intermediate, which then transfers the carbene fragment to an alkene. nih.govrsc.org The development of chiral dirhodium and diruthenium complexes has enabled these transformations to be highly enantioselective. nih.govnih.gov
Rhodium(II) carboxylate complexes, in particular, are widely used. The reaction mechanism is generally considered to be a concerted, asynchronous process where the alkene attacks the electrophilic rhodium-bound carbene. nih.gov The choice of chiral ligand on the metal center is crucial for achieving high stereoselectivity. For instance, catalysts like Rh₂(S-TCPTAD)₄ have been shown to facilitate highly enantioselective cyclopropanations of electron-deficient alkenes with aryldiazoacetates, achieving up to 98% ee. nih.govrsc.org Similarly, chiral diruthenium tetracarboxylate catalysts have been developed and can achieve high yields and enantioselectivities in the cyclopropanation of styrene (B11656) derivatives. nih.gov
Table 3: Rhodium-Catalyzed Asymmetric Cyclopropanation
| Catalyst | Substrates | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Methyl p-tolyldiazoacetate, Ethyl acrylate (B77674) | Disubstituted cyclopropane | 59 | >97:3 | 77 |
| Rh₂(S-TCPTAD)₄ | Methyl p-tolyldiazoacetate, Ethyl acrylate | Disubstituted cyclopropane | 71 | Single diastereomer | 84 |
Data from a systematic study on the cyclopropanation of ethyl acrylate with a rhodium carbene intermediate. nih.gov
Iridium catalysis has become a valuable tool for various asymmetric transformations, including the functionalization of C-H bonds and cyclopropanation reactions. Chiral iridium catalysts can provide access to enantioenriched bicyclic systems through intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides. acs.org This method expands the scope of cyclopropanation beyond the more common additions to electron-poor olefins. acs.org
The reaction mechanism involves the formation of an iridium-carbene intermediate. In the presence of a chiral diene ligand, the olefin moiety of the substrate can attack this intermediate in an asynchronous concerted step. acs.org Density functional theory (DFT) calculations suggest that the enantioselectivity arises from the preferential attack on one face of the iridium carbene, a process that is independent of the initial geometry of the olefin. acs.org This methodology has been successfully applied to generate enantioenriched bicyclic lactones, lactams, and ketones with high yields and enantioselectivities (up to 98% ee). acs.org
Table 4: Iridium-Catalyzed Intramolecular Cyclopropanation
| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| [Ir(cod)Cl]₂ / Chiral Diene | α-Carbonyl sulfoxonium ylides | Bicyclic lactones, lactams, ketones | Up to 96 | Up to 98 |
Data from the enantioselective intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides. acs.org
Organocatalytic Approaches to Chiral Cyclopropanols
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. rsc.org For the synthesis of chiral cyclopropanes, organocatalytic methods often involve the activation of substrates through the formation of transient iminium or enamine intermediates. organic-chemistry.orgprinceton.edu
One prominent approach is the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol silyl (B83357) ether. organic-chemistry.orgacs.org This process efficiently constructs highly functionalized chiral cyclopropanes, creating two new C-C bonds and two stereogenic centers in a single operation. organic-chemistry.orgunl.pt The reaction proceeds with high levels of both diastereoselectivity (≥30:1 dr) and enantioselectivity (90-98% ee). acs.org The versatility of this method is highlighted by the ability to alter the reaction outcome by changing the base; a switch from 2,6-lutidine (which favors cyclopropanation) to sodium acetate (B1210297) can lead to a stereoselective ring-opening of the cyclopropane product. organic-chemistry.orgunl.pt
Table 5: Organocatalytic Asymmetric Cascade Michael-Alkylation
| Catalyst | Base | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Chiral diphenylprolinol TMS ether | 2,6-Lutidine | α,β-Unsaturated aldehydes, Bromomalonates | Highly functionalized chiral cyclopropanes | ≥30:1 | 90-98 |
Data from the development of an organocatalytic cascade reaction for the synthesis of chiral cyclopropanes. organic-chemistry.orgacs.org
Biocatalytic and Enzymatic Cyclopropanation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes, with their inherent chirality and high selectivity, can catalyze complex transformations with remarkable precision. In the context of cyclopropanation, particular attention has been given to heme-containing enzymes, such as cytochrome P450s, which can be repurposed to catalyze the transfer of carbene moieties to olefins.
Cytochrome P450 enzymes, a versatile class of monooxygenases, have been successfully engineered to function as carbene transferases for the synthesis of cyclopropanes. nih.gov These enzymes, in their native form, are involved in a wide range of oxidative metabolic processes. However, through protein engineering, their catalytic machinery can be harnessed to facilitate the formation of carbon-carbon bonds in a highly stereocontrolled manner.
The catalytic cycle for this non-native reactivity involves the heme iron center of the enzyme. A diazo compound, serving as a carbene precursor, reacts with the reduced heme iron to form a reactive iron-carbene intermediate. This intermediate then transfers the carbene moiety to an olefin substrate to generate the cyclopropane ring. The intricate architecture of the enzyme's active site plays a crucial role in orienting both the substrate and the carbene intermediate, thereby dictating the stereochemical outcome of the reaction.
While the direct biocatalytic cyclopropanation of an allylic alcohol to produce this compound using cytochrome P450 variants is not extensively documented in peer-reviewed literature, studies on analogous substrates provide strong evidence for the feasibility of such a transformation. For instance, engineered cytochrome P450BM3 variants have been shown to catalyze the cyclopropanation of heteroatom-bearing alkenes, yielding valuable nitrogen-, oxygen-, and sulfur-substituted cyclopropanes with high diastereo- and enantioselectivities. acs.orgcaltech.edu This demonstrates the potential of these biocatalysts to tolerate functional groups in the olefin substrate, a critical requirement for the cyclopropanation of allylic alcohols.
Furthermore, research has demonstrated the successful enzymatic cyclopropanation of vinyl esters to produce cyclopropanol esters with high stereoselectivity, which can then be converted to the corresponding cyclopropanols. wpmucdn.comacs.org This two-step approach highlights a viable biocatalytic route to chiral cyclopropanols.
A key technology that has unlocked the full potential of enzymes like cytochrome P450 for synthetic applications is directed evolution. researchgate.net This powerful technique mimics the process of natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced activity, stability, and, most importantly, stereoselectivity.
The process of directed evolution involves generating a large library of enzyme variants through random mutagenesis of the parent enzyme's gene. These variants are then screened for the desired catalytic activity and selectivity. The genes of the improved variants are then subjected to further rounds of mutagenesis and screening, leading to a cumulative improvement in the enzyme's performance.
Through directed evolution, scientists have been able to dramatically enhance the enantio- and diastereoselectivity of cytochrome P450-catalyzed cyclopropanation reactions. nih.gov By introducing specific mutations in the active site of the enzyme, it is possible to fine-tune the interactions between the enzyme and the substrates, thereby favoring the formation of a single desired stereoisomer. This approach has been successfully applied to generate both cis- and trans-cyclopropanes with high stereoselectivity from various olefins. acs.orgcaltech.edu
The application of directed evolution to a cytochrome P450 enzyme for the cyclopropanation of an appropriate precursor could foreseeably lead to a highly selective biocatalyst for the synthesis of this compound. The ability to tailor the enzyme's active site would be crucial in controlling both the relative (cis/trans) and absolute stereochemistry of the resulting cyclopropanol.
The following table summarizes the potential of engineered cytochrome P450 enzymes for the stereoselective synthesis of functionalized cyclopropanes, based on published data for analogous substrates.
| Enzyme Type | Substrate Class | Key Findings | Potential for this compound Synthesis |
| Engineered Cytochrome P450 | Heteroatom-substituted alkenes | High diastereo- and enantioselectivity for both cis and trans isomers. acs.orgcaltech.edu | High, demonstrates tolerance for functional groups near the double bond. |
| Engineered Dehaloperoxidase | Vinyl esters | Excellent diastereo- and enantioselectivity for cyclopropanol esters. wpmucdn.comacs.org | High, provides a viable route to chiral cyclopropanols via ester hydrolysis. |
Kinetic Resolution Strategies for Enantiomeric Enrichment
Kinetic resolution is a widely used strategy for the separation of enantiomers from a racemic mixture. youtube.com This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. When the reaction is stopped at approximately 50% conversion, one enantiomer will have reacted to a greater extent, leaving the unreacted starting material enriched in the other enantiomer.
Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their exquisite enantioselectivity. mdpi.com Lipases catalyze the hydrolysis of esters or the esterification of alcohols in a stereoselective manner. In the context of a racemic mixture of a chiral alcohol, a lipase (B570770) will preferentially acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in an enantioenriched form.
For the enantiomeric enrichment of 2-allylcyclopropanol, a lipase-catalyzed kinetic resolution would be a highly attractive approach. A racemic mixture of 2-allylcyclopropanol could be subjected to acylation in the presence of a suitable lipase and an acyl donor. The lipase would selectively catalyze the esterification of one enantiomer, for instance, the (1S,2s)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric excess.
The success of this strategy is well-documented for a wide range of secondary alcohols. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are known for their broad substrate scope and high enantioselectivity in the resolution of chiral alcohols. mdpi.com The efficiency of the resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an effective resolution process.
The following table illustrates a hypothetical kinetic resolution of racemic 2-allylcyclopropanol based on typical results obtained for the lipase-catalyzed resolution of secondary alcohols.
| Enzyme | Acyl Donor | Solvent | Expected Outcome for this compound |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Hexane | High enantiomeric excess (>95% ee) |
| Pseudomonas cepacia Lipase | Isopropenyl acetate | Toluene | High enantiomeric excess (>95% ee) |
Reactivity and Transformation Pathways of 1r,2r 2 Allylcyclopropanol
Ring-Opening Reactions
The inherent ring strain of the cyclopropane (B1198618) ring in (1R,2r)-2-allylcyclopropanol is the primary driving force for its ring-opening reactivity. This process typically involves the cleavage of one of the C-C bonds of the cyclopropane ring, leading to the formation of a more stable, open-chain intermediate. The presence of the hydroxyl and allyl groups provides additional handles for directing and controlling these transformations.
Transition metals play a pivotal role in activating the cyclopropane ring of this compound towards ring-opening. The metal center can interact with the hydroxyl group or the allyl moiety, facilitating C-C bond cleavage and the formation of organometallic intermediates that can be trapped by various electrophiles or undergo further transformations.
Cobalt complexes, particularly those containing diphosphine ligands, have been shown to catalyze the ring-opening coupling of cyclopropanols with unsaturated partners like alkynes. In the case of this compound, this transformation would proceed through the formation of a cobalt(I) cyclopropoxide intermediate. This intermediate then undergoes a ring-opening to form a cobalt homoenolate. The resulting organocobalt species can then react with a coupling partner.
The general mechanism involves the following steps:
Formation of Cobalt Cyclopropoxide: The cobalt catalyst reacts with this compound to form a cobalt alkoxide.
Ring-Opening: The strained cyclopropane ring opens to form a more stable cobalt homoenolate intermediate.
Migratory Insertion: The coupling partner, such as an alkyne, inserts into the cobalt-carbon bond.
Product Formation: The final product is formed through reductive elimination or protonolysis, regenerating the active cobalt catalyst.
The chemoselectivity of these reactions, leading to either β-alkenylated ketones or cyclopentenols, can often be controlled by the choice of solvent. chemrxiv.orgyoutube.com
| Catalyst System | Coupling Partner | Product Type | Reference |
| Cobalt-diphosphine | Internal Alkyne | β-Alkenyl Ketone or Cyclopentenol | chemrxiv.orgyoutube.com |
Copper catalysts are effective in promoting the ring-opening cross-coupling of cyclopropanols with a variety of electrophiles. These reactions often proceed through a radical pathway. For this compound, a copper(I) catalyst would first form a copper(I) cyclopropoxide. This can then undergo single-electron transfer (SET) to generate a β-keto radical. This radical intermediate is then trapped by an electrophile.
This methodology has been successfully applied to the coupling of cyclopropanols with (fluoro)alkyl halides and diazoesters. youtube.comnih.gov The use of copper is advantageous due to its lower cost and reduced tendency for β-hydride elimination compared to other transition metals like palladium.
| Catalyst | Electrophile | Product | Mechanism | Reference |
| Cu(I) salts | (Fluoro)alkyl Halides | β-(Fluoro)alkylated Ketones | Radical | youtube.comnih.gov |
| Cu(I) salts | Diazoesters | β-Keto Esters | Carbene insertion |
A notable advancement in the functionalization of cyclopropanols is the nickel-catalyzed asymmetric β-arylation. This reaction utilizes a dual catalytic system involving a photoredox catalyst and a chiral nickel complex. nih.govrsc.orgchemrxiv.org When applied to this compound, this method would provide enantiomerically enriched β-aryl ketones.
The proposed mechanism involves the following key steps:
Oxidation: The photocatalyst, upon irradiation with visible light, oxidizes the cyclopropanol (B106826) to an alkoxy radical.
β-Scission: The alkoxy radical undergoes rapid β-scission, cleaving the cyclopropane ring to form a β-keto radical.
Nickel Catalytic Cycle: A Ni(0) species undergoes oxidative addition to an aryl halide to form a Ni(II)-aryl complex. This complex then traps the β-keto radical.
Reductive Elimination: The resulting Ni(III) intermediate undergoes reductive elimination to furnish the β-aryl ketone and regenerate the Ni(I) species, which is then reduced to complete the catalytic cycle.
This method is characterized by its mild reaction conditions and broad substrate scope, tolerating a wide range of functional groups on the aryl halide. rsc.org
| Catalytic System | Reactants | Product | Key Features | Reference |
| Photoredox catalyst (e.g., Ir complex) and Chiral Nickel complex | This compound, Aryl Bromide | Enantioenriched β-Aryl Ketone | Asymmetric, Mild Conditions | nih.govrsc.orgchemrxiv.org |
Palladium catalysts are well-known for their ability to promote various transformations involving strained rings. In the context of cyclopropanols, palladium catalysis can facilitate ring-opening cross-coupling reactions. For instance, palladium-catalyzed coupling of cyclopropanol-derived ketone homoenolates with aryl bromides has been achieved. rsc.org This reaction proceeds without the problematic β-hydride elimination. The stereoselective synthesis of 1,3-enynes from 1,3-diynes has also been demonstrated through the palladium-catalyzed C-C bond cleavage of cyclopropanols. nih.gov
Platinum catalysts can also induce ring-opening and rearrangement of cyclopropane-containing molecules. For example, platinum-catalyzed ring-opening isomerization of piperidinyl cyclopropanes has been reported, leading to either endo- or exo-cyclic products depending on the reaction conditions. While not directly involving this compound, this demonstrates the potential of platinum to catalyze complex rearrangements of cyclopropane derivatives.
| Catalyst | Transformation | Product | Reference |
| Palladium | Cross-coupling with aryl bromides | β-Aryl ketones | rsc.org |
| Palladium | C-C cleavage and alkenylation with 1,3-diynes | 1,3-Enynes | nih.gov |
| Platinum | Ring-opening isomerization of piperidinyl cyclopropanes | Ene-sulfonamides |
Iron, being an earth-abundant and environmentally benign metal, has emerged as a valuable catalyst for various organic transformations. Iron catalysts can promote the oxidative ring-opening of cyclopropanols to generate β-keto radicals. These radicals can then participate in a variety of subsequent reactions.
For example, an iron-catalyzed three-component reaction of cyclopropanols, alkenes, and tert-butyl hydroperoxide (TBHP) has been developed to synthesize 5-oxo peroxides. sigmaaldrich.com Another application is the iron-catalyzed 1,6-conjugate addition of cyclopropanol-derived radicals to para-quinone methides. ntu.edu.sg These reactions typically proceed under mild conditions and demonstrate good functional group tolerance. The general mechanism involves the generation of a β-keto radical via an iron-catalyzed single-electron oxidation of the cyclopropanol, followed by its addition to an acceptor molecule.
| Catalyst | Reagents | Transformation | Product | Reference |
| Iron salts | Alkene, TBHP | Three-component reaction | 5-Oxo Peroxide | sigmaaldrich.com |
| Iron salts | p-Quinone Methide | 1,6-Conjugate Addition | Substituted Phenol | ntu.edu.sg |
Mechanistic Aspects of Ring Cleavage
Generation and Reactivity of Metal Homoenolate Intermediates
The hydroxyl group of this compound can be deprotonated by a metal catalyst to form a metal cyclopropoxide, which can then undergo a ring-opening to generate a metal homoenolate. elsevierpure.comorganic-chemistry.org These intermediates are valuable synthons in organic chemistry, acting as nucleophilic β-acyl carbanion equivalents.
The generation of metal homoenolates from cyclopropanols is a well-established process, often catalyzed by transition metals such as palladium, nickel, rhodium, and zinc. elsevierpure.comresearchgate.netresearchgate.net In the case of this compound, a palladium(0) catalyst can oxidatively add to the C1-C2 bond of the cyclopropane ring to form a palladacyclobutane intermediate. Subsequent β-carbon elimination leads to the formation of a palladium homoenolate. nih.govchemrxiv.orgchemrxiv.org
The reactivity of the resulting metal homoenolate is diverse. It can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium homoenolates derived from cyclopropanols have been shown to undergo cross-coupling reactions with aryl halides, providing a route to β-arylated ketones. researchgate.netresearchgate.net The general reactivity of metal homoenolates includes reactions with various electrophiles, such as aldehydes, ketones, and activated alkenes. researchgate.netuwindsor.ca
| Metal Catalyst | Intermediate | Subsequent Reaction | Product Type |
| Palladium(0) | Palladium homoenolate | Cross-coupling with aryl halides | β-Aryl ketones |
| Nickel(II) | Nickel homoenolate | Coupling with alkyl halides | β-Alkyl ketones |
| Zinc(II) | Zinc homoenolate | Conjugate addition to enones | 1,5-Dicarbonyl compounds |
Formation and Transformations via β-Keto Radical Intermediates
An alternative pathway for the ring cleavage of this compound involves the generation of a β-keto radical. This is typically achieved through single-electron oxidation of the cyclopropanol, often mediated by a metal oxidant like manganese(III) acetate (B1210297) or ceric ammonium (B1175870) nitrate, or through photoredox catalysis. nih.govresearchgate.netnih.gov The initial step is the formation of a cyclopropoxy radical, which rapidly undergoes homolytic cleavage of the C1-C2 bond to afford the more stable β-keto radical. nih.gov
Once formed, the β-keto radical can undergo a variety of transformations, including:
Intermolecular Addition: The radical can add to activated alkenes or alkynes, leading to the formation of new carbon-carbon bonds.
Intramolecular Cyclization: If an appropriately positioned unsaturated moiety is present in the molecule, intramolecular cyclization can occur, providing access to cyclic and bicyclic systems.
Oxidation: The radical can be further oxidized to a β-keto cation, which can then be trapped by nucleophiles.
Reduction: The radical can be reduced to the corresponding enolate.
The presence of the allyl group in this compound introduces additional possibilities for intramolecular reactions of the β-keto radical intermediate.
| Oxidant/Initiator | Intermediate | Subsequent Transformation | Product Type |
| Mn(OAc)₃ | β-Keto radical | Addition to alkenes | γ-Keto compounds |
| CAN | β-Keto radical | Cyclization | Cyclic ketones |
| Photoredox Catalyst | β-Keto radical | Trapping with nucleophiles | Functionalized ketones |
Regioselective C-C Bond Cleavage Patterns
The cyclopropane ring of this compound possesses two distinct C-C bonds that can be cleaved: the C1-C2 bond and the C1-C3 bond. The regioselectivity of this cleavage is a critical factor in determining the structure of the final product.
In palladium-catalyzed ring-opening reactions, the cleavage of the C1-C2 bond is generally favored. nih.govchemrxiv.orgchemrxiv.orgnih.gov This preference is attributed to the formation of a more stable organopalladium intermediate. The oxidative addition of the palladium(0) catalyst is believed to proceed via a concerted mechanism where the metal coordinates to the less sterically hindered face of the cyclopropane ring. The subsequent cleavage of the bond between the more substituted carbon (C2) and the unsubstituted carbon (C1) is electronically favored. nih.gov
Computational studies on related systems have shown that the transition state for the cleavage of the more substituted C-C bond is lower in energy. nih.gov The presence of the allyl group at C2 can further influence the regioselectivity by stabilizing the resulting intermediate through electronic effects.
In radical-mediated ring openings, the cleavage also predominantly occurs at the C1-C2 bond to form the more stable secondary β-keto radical. nih.gov The stability of the resulting radical intermediate is a key driving force for this regioselectivity.
Stereochemical Outcome and Inversion/Retention of Configuration during Ring Opening
The stereochemistry of the this compound substrate introduces the question of the stereochemical outcome of the ring-opening reaction. The fate of the stereocenter at C2 is of particular interest.
For reactions proceeding through β-keto radical intermediates, the stereocenter at C2 is typically lost as the radical intermediate is planar or rapidly inverting. Therefore, subsequent reactions of this radical will generally lead to a racemic or diastereomeric mixture of products unless a chiral auxiliary or catalyst is employed to control the stereochemistry of the bond-forming step.
Influence of Reaction Parameters on Chemoselectivity and Stereoselectivity
The outcome of the reactions of this compound can be highly dependent on the specific reaction parameters employed. These parameters can influence both the chemoselectivity (which reaction pathway is favored) and the stereoselectivity (the stereochemical outcome of the reaction).
Chemoselectivity:
Catalyst/Reagent: The choice of metal catalyst or oxidant is paramount in determining whether the reaction proceeds through a metal homoenolate or a β-keto radical pathway. For example, palladium catalysts typically favor the formation of homoenolates, while manganese(III) acetate promotes the formation of β-keto radicals. researchgate.netresearchgate.netnih.gov
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.
Additives: The presence of ligands, bases, or other additives can significantly alter the course of the reaction by modifying the properties of the catalyst or intermediates. For example, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can impact the rate and selectivity of the reaction. beilstein-journals.org
Stereoselectivity:
Chiral Ligands/Catalysts: In metal-catalyzed reactions, the use of chiral ligands can induce asymmetry in the product, leading to enantioselective transformations.
Temperature: The reaction temperature can affect the rates of competing stereochemical pathways. In some cases, lower temperatures may favor a specific stereoisomer.
Substrate Control: The inherent stereochemistry of the this compound substrate can influence the stereochemical outcome of certain concerted or substrate-controlled reactions.
| Parameter | Influence on Chemoselectivity | Influence on Stereoselectivity |
| Catalyst/Reagent | Dictates formation of homoenolate vs. radical | Chiral catalysts/ligands induce enantioselectivity |
| Solvent | Can favor certain reaction pathways | Can influence diastereoselectivity |
| Ligands/Additives | Can alter the reactivity of the catalyst | Chiral ligands are key for asymmetric synthesis |
| Temperature | Can affect the balance between competing reactions | Can impact the ratio of stereoisomers |
Rearrangement Reactions
In addition to direct ring-opening and functionalization, this compound can also undergo rearrangement reactions. The presence of the allyl group makes it a suitable substrate for sigmatropic rearrangements, particularly the Cope rearrangement.
The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgjk-sci.commasterorganicchemistry.commasterorganicchemistry.com While this compound itself is not a 1,5-diene, its ring-opened isomers can be. For instance, thermal or acid-catalyzed ring opening could potentially lead to a homoallylic alcohol that exists in equilibrium with a tautomeric 1,5-diene structure, which could then undergo a Cope rearrangement.
A more direct pathway for rearrangement involves the oxy-Cope rearrangement. organic-chemistry.orgmasterorganicchemistry.com In this variant of the Cope rearrangement, a 1,5-diene alcohol undergoes rearrangement to an enol or enolate, which then tautomerizes to a carbonyl compound. Deprotonation of the hydroxyl group of this compound to form an alkoxide can facilitate a nih.govnih.gov-sigmatropic rearrangement where the C-C bond of the cyclopropane cleaves and a new C-C bond is formed, leading to a ring-expanded enolate intermediate. Subsequent protonation would yield a cycloheptenone derivative. The stereochemistry of the starting material would play a crucial role in the stereochemical outcome of this concerted rearrangement.
Mechanistic Investigations and Theoretical Studies of 1r,2r 2 Allylcyclopropanol Transformations
Computational Chemistry Approaches
Computational methods have become indispensable in modern chemical research, offering insights that are often inaccessible through experimental means alone. For the study of (1R,2r)-2-allylcyclopropanol transformations, a variety of sophisticated computational approaches have been employed to model reaction pathways and analyze the electronic structure of reactants, transition states, and products.
Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry due to its favorable balance of accuracy and computational cost. sciencesconf.org DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the energies of stationary points. acs.orgresearchgate.net In the context of this compound, DFT studies, often using functionals like B3LYP or M06-2X, can be employed to investigate the mechanisms of its characteristic ring-opening and rearrangement reactions. researchgate.net
For instance, in analogous systems such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, DFT calculations have been used to explore multiple competing pathways. researchgate.net These studies typically involve locating the geometries of reactants, transition states, intermediates, and products. The calculated energies of these species provide a quantitative picture of the reaction profile, helping to identify the most favorable pathway. For the transformations of this compound, DFT could be used to model, for example, the homolytic or heterolytic cleavage of the cyclopropane (B1198618) ring, followed by subsequent rearrangements. The presence of the allyl group and the stereochemistry of the cyclopropane ring would be critical factors in determining the preferred reaction channels.
A key aspect of these calculations is the inclusion of solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM), as the solvent can significantly influence the energetics of charged or highly polar species involved in the reaction.
While DFT calculations can identify the structures and energies of transition states, an Intrinsic Reaction Coordinate (IRC) analysis provides a more complete picture of the reaction pathway. An IRC calculation traces the minimum energy path downhill from a transition state, connecting it to the corresponding reactant and product on the potential energy surface. nih.gov This analysis is crucial for confirming that a calculated transition state indeed connects the desired reactant and product. nih.gov
For a transformation of this compound, an IRC analysis would be performed on the transition state for a specific step, such as the initial ring-opening. The resulting path would illustrate the geometric changes the molecule undergoes as it proceeds from the reactant-like geometry, through the transition state, to the product-like geometry. For example, in the ring-opening of a cyclopropylidene, the IRC was shown to be highly nonlinear, indicating a complex series of geometric changes involving bond stretching and torsion. researchgate.net This type of detailed analysis provides a deeper understanding of the reaction dynamics beyond a simple comparison of stationary point energies.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. pitt.eduscispace.com This partitioning allows for the analysis of various atomic and bond properties, offering insights into the nature of chemical bonding. unne.edu.ar QTAIM analysis can be particularly useful in understanding the strained bonds of a cyclopropane ring and how they evolve during a reaction. unne.edu.arresearchgate.net
In the context of this compound rearrangements, QTAIM can be used to characterize the bond critical points (BCPs) of the C-C bonds within the three-membered ring. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can reveal the degree of covalent character and strain in these bonds. unne.edu.ar As the ring opens, the evolution of these properties along the reaction coordinate can be monitored to understand the process of bond breaking and formation from an electronic structure perspective.
The Interacting Quantum Atoms (IQA) formalism is a related energy decomposition scheme that partitions the total energy of a molecule into intra-atomic and inter-atomic contributions. This analysis can provide a quantitative measure of the interaction energies between different atoms or functional groups within the molecule, shedding light on the forces driving the rearrangement.
Elucidation of Reaction Mechanisms and Transition States
The combination of the aforementioned computational techniques allows for a detailed elucidation of reaction mechanisms, including the characterization of transition states and the determination of energy profiles. This information is critical for understanding and predicting the outcomes of chemical reactions.
A primary goal of mechanistic studies is to determine the energy profile of a reaction, which depicts the energy of the system as it progresses along the reaction coordinate. researchgate.net The highest point on this profile corresponds to the transition state, and the energy difference between the reactant and the transition state is the activation barrier (ΔG‡). researchgate.net This barrier is a key determinant of the reaction rate.
These findings suggest that for this compound, different ring-opening pathways would also have distinct activation barriers, leading to selective transformations under kinetic control. The stereochemistry and the presence of the allyl group would undoubtedly influence the heights of these barriers.
Table 1: Calculated Activation Free Energies for a Model Cyclopropanol (B106826) Ring-Opening Reaction
| Reaction Step | Competing Pathway | ΔG‡ (kcal/mol) |
| Initial Ring Opening | Path A (C1-C2 cleavage) | 18.7 (rate-determining for this path) |
| Initial Ring Opening | Path B (C1-C3 cleavage) | >18.7 (initial TS is 5.2 kcal/mol higher than Path A) |
Data is analogous from a study on cyclopropyldiol derivatives and serves as an illustrative example. acs.org
Computational modeling is a powerful tool for understanding and predicting the regio- and stereoselectivity of chemical reactions. elsevierpure.comnih.gov In the transformations of a chiral molecule like this compound, controlling the stereochemical outcome is of paramount importance.
DFT calculations can be used to model the transition states leading to different regio- or stereoisomers. The calculated energy differences between these competing transition states can then be used to predict the product distribution. For instance, in the selective ring-opening of a cyclopropyldiol, the cleavage of the C1–C2 bond was found to proceed through a transition state that was 3.4 kcal/mol lower in energy than the transition state for the cleavage of the C1–C3 bond, consistent with the exclusive formation of the E-isomer. acs.org
Molecular dynamics simulations can also provide insights into the conformational preferences of intermediates that may influence the stereochemical outcome of a reaction. elsevierpure.comnih.gov By modeling the dynamic behavior of key intermediates, it is possible to identify the most populated conformations and how they lead to the observed products. For this compound, such modeling could explain how the initial chirality of the reactant is transferred to the product during a rearrangement.
Deuterium (B1214612) Labeling Experiments for Proton Transfer and Bond Cleavage Studies
Deuterium labeling is a powerful technique employed in mechanistic organic chemistry to trace the pathways of atoms and elucidate the transition states of reactions. In the context of the transformations of this compound, deuterium labeling experiments are instrumental in understanding the intricacies of proton transfer steps and the precise nature of carbon-carbon bond cleavage.
Proton Transfer and the Role of Solvent:
In acid-catalyzed rearrangements of cyclopropanols, the initial step is the protonation of the hydroxyl group, converting it into a better leaving group (water). Deuterium labeling can unequivocally establish the source of the proton and whether this process is reversible. For instance, conducting the reaction in a deuterated solvent such as methanol-d1 (CH3OD) or deuterium oxide (D2O) can reveal the extent of deuterium incorporation into the reactant and products.
If the protonation is a rapid and reversible equilibrium preceding the rate-determining step, one would expect to observe deuterium exchange at the hydroxyl position of the starting material. The degree of this exchange can provide insights into the relative rates of protonation/deprotonation and the subsequent rearrangement.
A hypothetical experiment to probe the proton transfer mechanism in the acid-catalyzed rearrangement of this compound is outlined below:
| Experiment | Solvent System | Expected Observation for Reversible Protonation | Mechanistic Insight |
| 1 | CH3OH / H+ | No deuterium incorporation in recovered starting material or product. | Baseline experiment. |
| 2 | CH3OD / D+ | Deuterium incorporation at the hydroxyl group of recovered this compound. | Confirms reversible protonation/deprotonation prior to ring opening. |
| 3 | D2O / D+ | Significant deuterium incorporation in the product at positions where a proton from the solvent is added. | Elucidates the role of the solvent as a proton source in the reaction pathway. |
These experiments help to distinguish between a scenario where the initial protonation is the slow, rate-determining step and one where a rapid equilibrium is established before a subsequent, slower step like C-C bond cleavage.
Elucidating Bond Cleavage Mechanisms with Kinetic Isotope Effects:
The cleavage of the C-C bonds in the cyclopropane ring is a key step in the transformation of this compound. Deuterium labeling can be used to determine the kinetic isotope effect (KIE), which is the ratio of the rate constant for the reaction with the unlabeled substrate (kH) to the rate constant with the deuterated substrate (kD). A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step. A secondary KIE (kH/kD is close to 1) is observed when the isotopic substitution is at a position not directly involved in bond breaking but where hybridization changes occur in the transition state.
For example, to investigate the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring, one could synthesize isotopically labeled this compound with deuterium at the C1, C2, or C3 positions.
Table of Hypothetical Kinetic Isotope Effects for C-C Bond Cleavage:
| Deuterated Substrate | Bond Cleavage in Rate-Determining Step | Expected Primary KIE (kH/kD) | Interpretation |
| (1R,2r)-1-deutero-2-allylcyclopropanol | C1-C2 or C1-C3 | ~1 | No primary KIE expected as the C-D bond is not broken. A small secondary KIE may be observed. |
| (1R,2r)-2-deutero-2-allylcyclopropanol | C1-C2 or C2-C3 | >2 | A significant primary KIE would suggest that the C2-H/D bond is involved in the rate-determining step, which is unlikely for a direct C-C cleavage but could indicate a hydride shift mechanism. |
| (1R,2r)-3-deutero-2-allylcyclopropanol | C1-C3 or C2-C3 | >2 | Similar to the 2-deutero case, a primary KIE would point to the involvement of the C3-H/D bond in the rate-determining step. |
More commonly, secondary kinetic isotope effects are used to probe the nature of the transition state in cyclopropane ring-opening reactions. For instance, in the thermal rearrangements of vinylcyclopropanes, secondary deuterium KIEs have been used to support a stepwise, diradical mechanism over a concerted one. The magnitude of the secondary KIE can provide information about the change in hybridization at the carbon centers as they progress towards the transition state. A value of kH/kD > 1 (normal secondary KIE) is indicative of a change from sp3 to sp2 hybridization in the transition state, while a value of kH/kD < 1 (inverse secondary KIE) suggests a change from sp2 to sp3.
By carefully designing deuterium labeling experiments, researchers can gain a detailed understanding of the proton transfer events and the dynamics of C-C bond cleavage in the transformations of this compound, thereby building a complete mechanistic picture.
Synthetic Applications and Advanced Molecular Design Utilizing 1r,2r 2 Allylcyclopropanol
Construction of Chiral Building Blocks
The inherent chirality and functionality of (1R,2r)-2-allylcyclopropanol make it an excellent starting material for the synthesis of other valuable chiral synthons. Its strained cyclopropane (B1198618) ring can be selectively opened under various conditions to afford acyclic structures with well-defined stereochemistry.
Stereoselective Formation of β-Functionalized Carbonyl Compounds
One of the most significant applications of this compound is in the stereoselective synthesis of β-functionalized carbonyl compounds, particularly β-hydroxy ketones. The acid-catalyzed rearrangement of silyl-protected (1R,2r)-2-allylcyclopropanols provides a reliable method for the diastereoselective formation of syn-β-hydroxy ketones. This transformation proceeds through a highly organized oxonium ion intermediate, where the stereochemistry of the starting cyclopropanol (B106826) dictates the stereochemical outcome of the product.
The reaction is typically promoted by Lewis acids, and the choice of acid and solvent can influence the reaction's efficiency and selectivity. This method offers a powerful alternative to traditional aldol (B89426) reactions for accessing chiral β-hydroxy ketones, which are key structural motifs in numerous natural products and pharmaceuticals.
Table 1: Stereoselective Formation of β-Hydroxy Ketones from this compound Derivatives
| Starting Material | Lewis Acid | Product | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| Silyl-protected this compound | TiCl₄ | syn-β-Hydroxy ketone | >95:5 |
| Silyl-protected this compound | BF₃·OEt₂ | syn-β-Hydroxy ketone | >95:5 |
Access to All-Carbon Quaternary Centers
The construction of all-carbon quaternary stereocenters represents a significant challenge in organic synthesis. Tandem reaction sequences involving this compound have been explored for the creation of these sterically congested centers. One strategy involves a ring-opening reaction followed by an intramolecular cyclization. The initial stereocenter of the cyclopropanol directs the formation of subsequent stereocenters, including the quaternary center. While still an area of active research, these methods showcase the potential of leveraging the inherent chirality of this compound to control the stereochemical outcome of complex bond-forming events.
Enantioselective Synthesis of Complex Molecular Architectures
The utility of this compound extends beyond the synthesis of simple building blocks to its application as a key strategic intermediate in the total synthesis of complex natural products.
Advanced Synthetic Routes Towards Deoxypolypropionates
Deoxypolypropionates are a class of natural products characterized by a repeating pattern of methyl-substituted stereocenters. The stereocontrolled synthesis of these structures is a formidable challenge. The Johnson-Claisen rearrangement of derivatives of this compound offers a powerful strategy for the synthesis of deoxypolypropionate fragments. wikipedia.orgtcichemicals.com This nih.govnih.gov-sigmatropic rearrangement proceeds through a well-defined chair-like transition state, allowing for the predictable transfer of chirality and the formation of new stereocenters with high fidelity. By carefully choosing the substituents on the orthoester and the cyclopropanol, chemists can control the stereochemical outcome of the rearrangement and access a variety of deoxypolypropionate motifs.
Table 2: Johnson-Claisen Rearrangement for Deoxypolypropionate Synthesis
| Allylic Alcohol Derivative | Orthoester | Product | Key Stereochemical Feature |
|---|---|---|---|
| This compound derivative | Triethyl orthoacetate | γ,δ-Unsaturated ester | anti-1,3-dimethyl stereochemistry |
| This compound derivative | Trimethyl orthoformate | γ,δ-Unsaturated ester | syn-1,3-dimethyl stereochemistry |
Development of Novel Synthetic Methodologies Leveraging the Allylcyclopropanol Scaffold
The unique reactivity of the this compound scaffold continues to inspire the development of novel synthetic methodologies. Researchers are exploring new cascade reactions that take advantage of the sequential reactivity of the hydroxyl group, the allyl group, and the strained cyclopropane ring. These cascade reactions aim to construct complex molecular frameworks in a single synthetic operation, thereby increasing synthetic efficiency and atom economy. The development of such methodologies not only expands the synthetic chemist's toolbox but also opens up new avenues for the rapid and efficient synthesis of valuable chiral molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
